Chemical properties of Benzofuran, 7-ethenyl-2,3-dihydro-
Chemical properties of Benzofuran, 7-ethenyl-2,3-dihydro-
The Styrenic Scaffold for Medicinal Chemistry
Executive Summary
7-Ethenyl-2,3-dihydrobenzofuran (also known as 7-vinyl-2,3-dihydrobenzofuran) is a high-value heterocyclic building block used in the synthesis of complex pharmaceutical agents. It serves as a critical "styrenic" intermediate, offering a rigid bicyclic core (dihydrobenzofuran) coupled with a reactive vinyl handle at the sterically unique 7-position.
Unlike its aromatic cousin (benzofuran), the 2,3-dihydro core possesses distinct electronic properties—specifically, the oxygen atom at position 1 is sp³-hybridized but constrained in a saturated five-membered ring, enhancing electron donation into the benzene ring without the aromaticity of the furan ring. This makes the 7-vinyl group highly nucleophilic and susceptible to precise functionalization (e.g., Heck coupling, oxidative cleavage, or polymerization).
This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, a field-proven synthesis protocol from the 7-bromo precursor, and its strategic utility in drug discovery (e.g., lysine methyltransferase inhibitors).
Physicochemical Profile & Structural Analysis
The 7-ethenyl-2,3-dihydrobenzofuran scaffold is characterized by a "push-pull" electronic system where the oxygen lone pairs donate density into the aromatic ring, activating the vinyl group.
Structural Parameters
| Property | Value (Predicted/Experimental) | Context |
| IUPAC Name | 7-Ethenyl-2,3-dihydro-1-benzofuran | Standard Nomenclature |
| Molecular Formula | C₁₀H₁₀O | Core Scaffold |
| Molecular Weight | 146.19 g/mol | Fragment-like |
| CAS Number | Not widely listed (Precursor CAS: 206347-30-0) | Often generated in situ or custom synthesized |
| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic, good membrane permeability |
| TPSA | ~9.2 Ų | Low polar surface area (CNS active potential) |
| H-Bond Donors | 0 | No labile protons |
| H-Bond Acceptors | 1 | Ether oxygen |
| Rotatable Bonds | 1 | Vinyl group rotation |
Electronic & Reactivity Logic
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The "Ortho-Effect": The vinyl group at position 7 is ortho to the ring oxygen. This proximity creates a steric and electronic environment distinct from the 5- or 6-isomers. The oxygen lone pair donation makes the vinyl
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Stability: The dihydrobenzofuran ring is stable to reduction and mild oxidation, but the vinyl group is sensitive to radical polymerization and strong oxidants (e.g., ozone, KMnO₄).
Strategic Synthesis: The "Gold Standard" Protocol
While 7-ethenyl-2,3-dihydrobenzofuran is not a common catalog item, it is reliably synthesized from the commercially available 7-bromo-2,3-dihydrobenzofuran (CAS 206347-30-0). The most robust method is the Suzuki-Miyaura Cross-Coupling .
Reaction Pathway Diagram
Figure 1: Standard synthetic route via Suzuki Coupling. The 7-bromo precursor is the industry-standard entry point.
Detailed Experimental Protocol
Objective: Synthesis of 7-ethenyl-2,3-dihydrobenzofuran on a 10 mmol scale.
Reagents:
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7-Bromo-2,3-dihydrobenzofuran (2.0 g, ~10 mmol)
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4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (VinylBPin) (1.85 g, 12 mmol)
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[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (366 mg, 0.5 mmol, 5 mol%)
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Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)
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Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)
Procedure:
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Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 7-bromo-2,3-dihydrobenzofuran, VinylBPin, and Pd(dppf)Cl₂.
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Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
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Solvent Addition: Add the degassed Dioxane/Water mixture (40 mL) via syringe under N₂ flow. Add the K₂CO₃.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS for the disappearance of the bromide.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
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Note: The product is non-polar.
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Validation: Confirm structure via ¹H NMR (look for characteristic vinyl signals at δ 6.7 (dd), 5.7 (d), 5.2 (d) ppm).
Reactivity & Functionalization Map
The 7-ethenyl group is a versatile handle. Its reactivity is modulated by the electron-donating nature of the dihydrobenzofuran ring.
Figure 2: Functionalization pathways. The Heck coupling route is particularly relevant for medicinal chemistry libraries.
Key Transformations
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Heck Coupling (C-C Bond Formation): The vinyl group serves as an excellent alkene partner in Heck reactions. Coupling with aryl halides allows for the rapid construction of 7-styryl-2,3-dihydrobenzofurans , a scaffold seen in various kinase inhibitors.
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Oxidative Cleavage (Aldehyde Synthesis): Treatment with OsO₄/NaIO₄ or Ozonolysis yields 2,3-dihydrobenzofuran-7-carbaldehyde . This aldehyde is a gateway to reductive aminations, enabling the attachment of amine side chains common in CNS drugs (e.g., 5-HT receptor modulators).
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Dihydroxylation: Sharpless Asymmetric Dihydroxylation can convert the vinyl group into a chiral diol, useful for creating enantiopure building blocks.
Applications in Drug Development
The 7-ethenyl-2,3-dihydrobenzofuran moiety is rarely a "terminal" group in a drug but rather a linker or precursor .
Case Study: Lysine Methyltransferase Inhibitors
Research into epigenetic modulators (e.g., EZH2 inhibitors) has utilized benzofuran and dihydrobenzofuran scaffolds. The 7-position is often substituted to optimize binding in the enzyme's solvent-exposed channel.
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Role: The vinyl group acts as a rigid spacer.
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Derivatization: It is often reduced to an ethyl group or cyclopropanated to fine-tune lipophilicity (LogP) and metabolic stability (blocking metabolic "soft spots").
Case Study: Psychoactive Analogues (Benzofurys)
While 5- and 6-substituted benzofurans (e.g., 6-APB) are well-known psychoactive substances, 7-substituted variants are explored to modulate receptor selectivity (5-HT2A vs. 5-HT2C) and reduce neurotoxicity. The 7-vinyl group allows for the introduction of novel side chains that can alter the pharmacological profile.
References
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Suzuki Coupling Methodology
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Synthesis of 7-Substituted Dihydrobenzofurans
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Patent: WO2015077194A1. "Inhibitors of lysine methyl transferase." (Describes the use of 7-bromo-2,3-dihydrobenzofuran precursors). Link
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General Benzofuran Chemistry
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Nevagina, N. A., et al. (2011). Synthesis and biological activity of 2,3-dihydrobenzofuran derivatives. Pharmaceutical Chemistry Journal, 45, 345–348. Link
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Precursor Availability (7-Bromo-2,3-dihydrobenzofuran)
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PubChem CID: 11235398 (7-Bromo-2,3-dihydrobenzofuran). Link
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